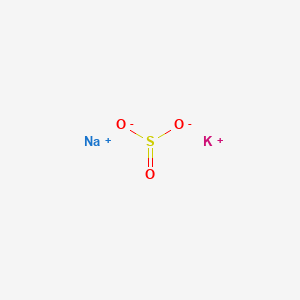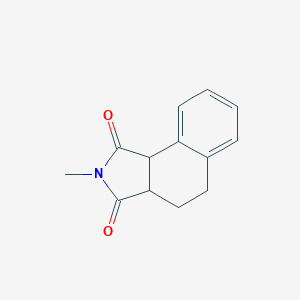
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in scientific research.
作用机制
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its ability to bind to metal ions, particularly zinc ions. The compound acts as a fluorescent probe by emitting a characteristic fluorescence signal upon binding to zinc ions. This property has been exploited in various biochemical and physiological studies.
生化和生理效应
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been shown to have various biochemical and physiological effects. The compound has been used to study the role of zinc ions in various biological processes, including cell signaling, gene expression, and enzymatic activity. Additionally, this compound has been used to study the effects of zinc deficiency on cellular and physiological processes.
实验室实验的优点和局限性
The advantages of using 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in lab experiments include its high selectivity for zinc ions, its ability to detect zinc ions in a wide range of biological samples, and its compatibility with various imaging techniques. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for its detection.
未来方向
There are several future directions for the use of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in scientific research. These include the development of new fluorescent probes based on this compound for the detection of other metal ions, the use of this compound in the development of new drugs and therapies, and the exploration of its potential applications in fields such as nanotechnology and materials science.
Conclusion:
In conclusion, 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a unique chemical compound that has been extensively used in scientific research for its fluorescent properties and its ability to bind to zinc ions. This compound has various applications in biochemical and physiological studies and has potential future directions in the development of new fluorescent probes, drugs, and materials.
合成方法
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a multi-step process that involves the reaction of naphthalene with maleic anhydride, followed by the reduction of the resulting product using sodium borohydride. The final product is then treated with methyl iodide to obtain the desired compound.
科学研究应用
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. This compound has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other organic compounds.
属性
CAS 编号 |
100393-39-3 |
|---|---|
产品名称 |
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
InChI 键 |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
规范 SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
同义词 |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



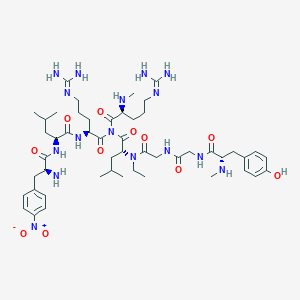

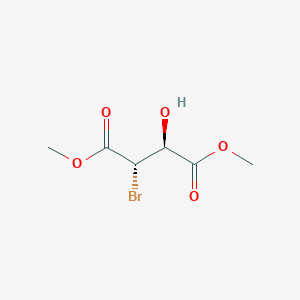

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
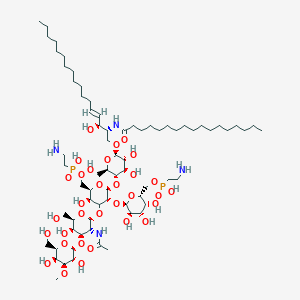


![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

